4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one
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Overview
Description
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one is a fluorinated organic compound with the molecular formula C11H9F6O2. It is known for its unique chemical properties due to the presence of multiple trifluoromethyl groups and a hydroxyl group. This compound is of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one typically involves the reaction of trifluoromethyl ketones with appropriate phenyl and methyl substituents under controlled conditions. One common method involves the use of trifluoroacetic acid as a catalyst in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxyl group can form hydrogen bonds, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar in structure but lacks the hydroxyl group.
Ethyl 4,4,4-trifluoroacetoacetate: Contains an ester group instead of the hydroxyl and phenyl groups.
Uniqueness
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one is unique due to the combination of trifluoromethyl groups, a hydroxyl group, and a phenyl ring. This combination imparts distinct chemical properties, making it valuable in various applications .
Properties
CAS No. |
34844-07-0 |
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Molecular Formula |
C12H10F6O2 |
Molecular Weight |
300.20 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-2-methyl-1-phenyl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C12H10F6O2/c1-7(9(19)8-5-3-2-4-6-8)10(20,11(13,14)15)12(16,17)18/h2-7,20H,1H3 |
InChI Key |
OJURQAZMBMFRTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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